molecular formula C14H22N2O5 B2768965 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 941302-55-2

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2768965
CAS No.: 941302-55-2
M. Wt: 298.339
InChI Key: XNMMAHIXPOOFOS-VIFPVBQESA-N
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Description

This compound is a chiral oxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 5-methyl-oxazole-4-carboxylic acid core. Its structure includes a stereogenic center at the 1S position of the 2-methylpropyl side chain, which is critical for its stereochemical integrity in applications such as peptide synthesis or medicinal chemistry. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes . Predicted physicochemical properties (e.g., density: ~1.2 g/cm³, boiling point: ~500–550°C) align with similar Boc-protected oxazole-carboxylic acids, though experimental validation is required .

Properties

IUPAC Name

5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-7(2)9(16-13(19)21-14(4,5)6)11-15-10(12(17)18)8(3)20-11/h7,9H,1-6H3,(H,16,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMAHIXPOOFOS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS Number: 941302-55-2) is a complex organic compound characterized by its oxazole ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O5C_{14}H_{22}N_{2}O_{5}, with a molecular weight of approximately 298.33 g/mol. The presence of the oxazole ring contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₅
Molecular Weight298.33 g/mol
CAS Number941302-55-2

Antibacterial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. In a study evaluating various oxazole derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably low, indicating strong antibacterial effects.

For instance, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid exhibited an IC50 value of 0.195μg/mL0.195\,\mu g/mL against Pseudomonas aeruginosa, outperforming standard antibiotics such as Penicillin G and Kanamycin B .

Antifungal Activity

In addition to antibacterial properties, oxazole derivatives have also been tested for antifungal activity. A comprehensive review highlighted that several oxazole compounds showed effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values ranged from 0.8μg/mL0.8\,\mu g/mL to 3.2μg/mL3.2\,\mu g/mL for different strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxazole Ring : The oxazole moiety is known for its ability to interact with various biological targets due to its heterocyclic nature.
  • Boc Group : The tert-butoxycarbonyl group serves as a protective group that can influence the compound's stability and reactivity during synthesis and biological testing.
  • Methyl Substituents : The presence of methyl groups can enhance lipophilicity, potentially improving membrane permeability and biological activity.

Case Studies

Several studies have focused on the synthesis and evaluation of oxazole derivatives:

  • Study 1 : Researchers synthesized a series of substituted oxazoles and assessed their antibacterial activity against multiple bacterial strains using the MTT assay. Results indicated that specific modifications to the oxazole structure significantly enhanced antibacterial potency .
  • Study 2 : Another study explored the antifungal potential of various oxazole derivatives against pathogenic fungi. Compounds were evaluated for their ability to inhibit fungal growth, revealing promising candidates for further development as antifungal agents.

Scientific Research Applications

Drug Development

The oxazole derivatives, including the compound , have been explored for their potential as pharmaceuticals. They act as agonists for specific receptors, contributing to the development of new therapeutic agents. For instance, compounds with similar structures have shown promise in modulating the activity of Alx receptors, which are implicated in inflammatory responses and pain management .

Synthetic Chemistry

In synthetic organic chemistry, the compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it valuable for creating diverse chemical entities. Researchers have utilized similar oxazole derivatives in the synthesis of biologically active compounds through multi-step synthetic routes .

Biochemical Studies

The compound's structural characteristics allow it to be used in biochemical assays to study enzyme activities or interactions with biological macromolecules. For example, it can be employed in assays that investigate the binding affinity of ligands to specific proteins or receptors.

Analytical Chemistry

The use of this compound in analytical methods such as High-Performance Liquid Chromatography (HPLC) has been documented. It can be used as a chiral selector or derivatizing agent to enhance the separation and detection of enantiomers in complex mixtures .

Case Study 1: Oxazole Derivatives as Alx Receptor Agonists

A study highlighted the efficacy of oxazole derivatives as agonists for Alx receptors, demonstrating their potential role in anti-inflammatory therapies. The research involved synthesizing various oxazole compounds and evaluating their biological activity through receptor binding assays.

Case Study 2: Synthesis of Complex Molecules

In another case, researchers successfully synthesized a series of complex molecules using 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid as a key intermediate. The study detailed the multi-step synthetic process and characterized the final products using NMR and mass spectrometry.

Data Tables

Application AreaDescriptionExample Use Case
Drug DevelopmentPotential pharmaceutical applicationsAlx receptor modulation
Synthetic ChemistryIntermediate for complex molecule synthesisSynthesis of biologically active compounds
Biochemical StudiesAssays for enzyme activity and protein interactionsBinding affinity studies
Analytical ChemistryHPLC chiral selector or derivatizing agentSeparation of enantiomers in mixtures

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Oxazole Boc-amino, 2-methylpropyl, 5-methyl ~323.3 (calculated) Carboxylic acid, Boc-protected amine
2-{(1S)-2-(benzyloxy)-1-[(Boc)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole Boc-amino, benzyloxyethyl, 5-methyl 376.4 Carboxylic acid, Boc-protected amine
4-[(benzylamino)carbonyl]-5-[(Boc-lysyl)carbonyl]-1H-imidazole Imidazole Boc-lysyl, benzylamino ~450 (estimated) Urea linkage, Boc-protected lysine
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-... Thiazolidine Dioxopiperazine, phenylacetamido ~550 (estimated) Thiazolidine, dioxopiperazine

Key Observations :

  • Heterocyclic Core : The oxazole ring in the target compound offers greater aromaticity and metabolic stability compared to imidazole derivatives, which may undergo ring-opening under acidic conditions . Thiazolidine-based compounds (e.g., ) exhibit conformational flexibility but may introduce ring strain.
  • Boc protection is a common strategy across these compounds to prevent unwanted amine reactions during synthesis.

Table 2: Predicted and Experimental Properties

Property Target Compound 2-{(1S)-2-(benzyloxy)-1-[(Boc)amino]ethyl}-5-methyl-oxazole-4-carboxylic acid 4-[(Boc-lysyl)carbonyl]-1H-imidazole
Molecular Weight ~323.3 376.4 ~450
Density (g/cm³) 1.2 (predicted) 1.228 (predicted) N/A
Boiling Point (°C) 500–550 (predicted) 540.0 (predicted) N/A
pKa ~4.5 (carboxylic acid) 10.94 (predicted) ~3.5–4.5 (imidazole NH)

Key Observations :

  • The target compound’s lower molecular weight compared to its benzyloxy analog suggests improved bioavailability.
  • The carboxylic acid pKa (~4.5) aligns with typical oxazole-4-carboxylic acids, favoring deprotonation at physiological pH, enhancing solubility in aqueous environments.

Challenges and Impurities

  • Stereochemical Purity: The 1S configuration must be rigorously controlled, as epimerization (e.g., at the α-methylpropyl position) could lead to inactive isomers, akin to the epimer separation challenges noted in .
  • Impurities: Potential byproducts include de-Boc derivatives or oxazole ring-opened products, necessitating chromatographic purification as described for related compounds .

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